Pectenotoxin 2
CAS No.: 97564-91-5
Cat. No.: VC20770564
Molecular Formula: C47 H70 O14
Molecular Weight: 859 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 97564-91-5 |
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Molecular Formula | C47 H70 O14 |
Molecular Weight | 859 g/mol |
IUPAC Name | (1S,2R,5R,7R,8E,10E,12R,14S,16R,19R,20S,24R,27S,28S,29R,32R,33R,35S)-14-[(2S,3R,4R)-2,3-dihydroxy-4-methyloxan-2-yl]-28-hydroxy-5,7,9,19,29,35-hexamethyl-13,17,38,39,40,41,42,43-octaoxaoctacyclo[31.4.1.11,35.12,5.120,24.124,27.129,32.012,16]tritetraconta-8,10-diene-18,31-dione |
Standard InChI | InChI=1S/C47H70O14/c1-26-10-11-32-34(22-37(54-32)47(52)39(49)28(3)14-20-53-47)55-41(51)29(4)31-9-8-15-45(56-31)17-12-33(57-45)40(50)44(7)24-30(48)38(60-44)35-25-43(6)18-19-46(58-35,61-43)36-13-16-42(5,59-36)23-27(2)21-26/h10-11,21,27-29,31-40,49-50,52H,8-9,12-20,22-25H2,1-7H3/b11-10+,26-21+/t27-,28+,29+,31-,32+,33-,34+,35+,36+,37-,38-,39+,40-,42+,43-,44+,45+,46-,47+/m0/s1 |
Standard InChI Key | PTKFEDGHUVZLPL-XAHUWGBLSA-N |
Isomeric SMILES | C[C@@H]1CCO[C@@]([C@@H]1O)([C@@H]2C[C@@H]3[C@H](O2)/C=C/C(=C/[C@@H](C[C@]4(CC[C@@H](O4)[C@]56CC[C@](O5)(C[C@@H](O6)[C@@H]7C(=O)C[C@@](O7)([C@H]([C@@H]8CC[C@]9(O8)CCC[C@H](O9)[C@H](C(=O)O3)C)O)C)C)C)C)/C)O |
SMILES | CC1CCOC(C1O)(C2CC3C(O2)C=CC(=CC(CC4(CCC(O4)C56CCC(O5)(CC(O6)C7C(=O)CC(O7)(C(C8CCC9(O8)CCCC(O9)C(C(=O)O3)C)O)C)C)C)C)C)O |
Canonical SMILES | CC1CCOC(C1O)(C2CC3C(O2)C=CC(=CC(CC4(CCC(O4)C56CCC(O5)(CC(O6)C7C(=O)CC(O7)(C(C8CCC9(O8)CCCC(O9)C(C(=O)O3)C)O)C)C)C)C)C)O |
Chemical Structure and Properties
Pectenotoxin 2 is a complex polyether macrolide with the molecular formula C₄₇H₇₀O₁₄ and a molecular weight of 859.0 g/mol . The compound features a distinctive molecular architecture characterized by multiple ring systems, including a spiroketal structure and a macrolactone ring. The chemical structure of PTX-2 includes:
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A complex multi-cyclic structure with several ether rings
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A characteristic spiroketal system (referred to as the AB-spiroketal)
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Multiple stereogenic centers that contribute to its three-dimensional conformation
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A macrolactone ring that is essential for its biological activity
From a chemical classification perspective, PTX-2 is categorized as a polycyclic ether and a spiroketal. These structural elements contribute significantly to its biological properties and interactions with cellular components .
Structural Identifiers
The compound can be identified through various chemical notations as outlined below:
Identifier Type | Value |
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PubChem CID | 6437385 |
InChIKey | PTKFEDGHUVZLPL-LLUYWJARSA-N |
Synonyms | Pectenotoxin 2, Pectenotoxin II, 43-Dioxypectenotoxin, 34S-hydroxypectenotoxin-2 |
Registry Numbers | 97564-91-5 |
The structural complexity of PTX-2 creates challenges for chemical synthesis, which has been a significant focus in multiple chemical synthesis laboratories worldwide .
Sources and Natural Occurrence
Pectenotoxin 2 was initially identified as a cytotoxic component in marine organisms. The compound has been reported to naturally occur in:
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Marine sponges, where it was first identified as a cytotoxic entity
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The scallop Mizuhopecten yessoensis, which serves as one of the primary natural sources
The natural production of PTX-2 is believed to involve dinoflagellates, particularly those belonging to the genus Dinophysis, which are subsequently accumulated by filter-feeding shellfish such as scallops . This compound was originally isolated over three decades ago during investigations aimed at identifying the causative agents responsible for diarrhetic shellfish poisoning .
Mechanism of Action
The biological activities of Pectenotoxin 2 arise from its specific interactions with cellular components, particularly the cytoskeleton and cell cycle regulatory proteins.
Cell Cycle Regulation
Pectenotoxin 2 exhibits significant effects on cell cycle progression, particularly at the G2/M phase:
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PTX-2 induces G2/M phase arrest in multiple human cancer cell lines
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This cell cycle arrest is associated with specific molecular changes:
The G2/M arrest induced by PTX-2 appears to be regulated through the extracellular signal-regulated kinase (ERK) and c-jun N-terminal kinase (JNK) pathways . Importantly, the PTX-2-induced G2/M arrest has been observed to be independent of p53 status, as similar effects were observed in both MDA-MB-231 cells (which contain mutant p53) and MCF-7 cells (which express wild-type p53) .
Anti-Cancer Properties
Effects on Cancer Cell Proliferation and Survival
Pectenotoxin 2 has demonstrated significant anti-cancer potential through various cellular and molecular mechanisms:
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It inhibits proliferation of multiple cancer cell lines, including human breast cancer cells (MDA-MB-231 and MCF-7)
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PTX-2 has been claimed to possess selective toxicity toward p53 mutant and p53 null cancers, including variants that are highly chemoresistant
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In the late stages of endoreduplication (abnormal cell cycle resulting in increased DNA content), PTX-2 affects cancer cells through:
Molecular Signaling Pathways
The anti-cancer effects of PTX-2 involve multiple signaling cascades:
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PTX-2 suppresses the nuclear factor κB (NF-κB) signaling pathway, which is critical for cancer cell survival
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It inhibits both constitutive and induced NF-κB activity by blocking the IκB proteolytic pathway
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The compound activates the ATM (ataxia telangiectasia mutated) kinase pathway, leading to increased phosphorylation of checkpoint kinases (Chk1/2)
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PTX-2 treatment increases hydrogen peroxide (H2O2) generation, which correlates with G2/M arrest
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It affects the mitogen-activated protein kinase (MAPK) signaling cascade, inducing phosphorylation of ERK, JNK, and p38MAPK
Additionally, PTX-2 has been reported to suppress telomerase activity through both transcriptional and post-translational suppression of human telomerase reverse transcriptase (hTERT) .
Structure-Activity Relationship
Understanding the relationship between the structural features of PTX-2 and its biological activities provides valuable insights for developing potential therapeutic analogs.
Critical Structural Elements
Several structural elements of PTX-2 have been identified as critical for its biological activity:
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The AB-spiroketal system is considered an "Achilles' heel" for the natural product's anti-cancer activity, as it undergoes rapid isomerization to other PTX congeners with significantly reduced anti-cancer properties
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Oxidation at C43 or saponification of the macrolactone results in PTX derivatives that lack the toxicity profile of PTX-2
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The GH-ring system (C32–C40 domain) plays a crucial role in binding to actin by projecting into a narrow hydrophilic pocket where it forms multiple hydrogen-bond interactions
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The C1–C26 hexacyclic subunit appears to cap a shallow hydrophobic surface and forms a hydrogen bond with actin through the C-ring ketone
Cytotoxicity and Cell Cycle Dynamics
Endoreduplication and Giant Cell Formation
Pectenotoxin 2 demonstrates unique effects on cellular morphology and DNA content:
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PTX-2 induces endoreduplication in various cancer cell lines, leading to the formation of giant cells
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This process is associated with increased expression of α-tubulin in leukemia cells
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Elevated levels of cyclin-dependent kinase 2 (Cdk2) and p21 are observed following PTX-2 treatment, which are associated with endoreduplication
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Since Cdk2 is essential for the G1/S transition, its persistent expression or overexpression in G2/M arrested cells could induce endoreduplication through re-entry into S phase
Comparative Potency
The structure-activity relationship studies have revealed differences in cytotoxicity among PTX variants:
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PTX-2 exhibits significantly higher potency compared to its structural variants
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Cytotoxicity assays against HepG2 and Caco-2 cancer cells showed a potency order of: PTX-2 >> PTX-2b > PTX-2c
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These differences in potency highlight the importance of specific structural features for the compound's biological activity
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